molecular formula C8H5ClF4O2S B13026400 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride

5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride

Cat. No.: B13026400
M. Wt: 276.64 g/mol
InChI Key: FINCZFBDMICHMP-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is an organofluorine compound characterized by the presence of fluorine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

    Chlorosulfonation: The benzene derivative undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce the sulfonyl chloride group.

    Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

    Catalysts: In some cases, catalysts like triethylamine (TEA) are used to enhance reaction rates.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Thioethers: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the additional fluorine and methyl groups.

Uniqueness

5-Fluoro-4-methyl-2-(trifluoromethyl)benzene-1-sulfonylchloride is unique due to the combination of fluorine atoms and a sulfonyl chloride group, which imparts distinct reactivity and stability. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H5ClF4O2S

Molecular Weight

276.64 g/mol

IUPAC Name

5-fluoro-4-methyl-2-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(3-6(4)10)16(9,14)15/h2-3H,1H3

InChI Key

FINCZFBDMICHMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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